molecular formula C21H18N2OS B3013492 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-81-8

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3013492
CAS No.: 478042-81-8
M. Wt: 346.45
InChI Key: XONAPNFCXJFJNU-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a 4-methylbenzyl group at position 1, a methylsulfanyl group at position 4, and a phenyl group at position 6. This scaffold is part of a broader class of 2-pyridone derivatives, which are known for diverse biological activities, including antioxidant, antibacterial, and antitumor properties .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-8-10-16(11-9-15)14-23-19(17-6-4-3-5-7-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONAPNFCXJFJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with significant potential in pharmacology. With the molecular formula C21H18N2OS and a molecular weight of approximately 346.45 g/mol, this compound features a pyridine ring and various functional groups that contribute to its biological activities. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and pain pathways.

Chemical Structure and Properties

The compound's structure includes:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Methyl sulfanyl group : Contributes to its unique chemical properties.
  • Carbonitrile group : Enhances its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H18N2OS
Molecular Weight346.45 g/mol
Boiling Point508.4 ± 50.0 °C (predicted)
Density1.25 ± 0.1 g/cm³

COX-2 Inhibition

Research suggests that this compound acts as a selective inhibitor of COX-2. This enzyme is involved in the inflammatory response, and selective inhibitors are sought after for their reduced gastrointestinal side effects compared to traditional NSAIDs.

Mechanism of Action :
The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This mechanism positions it as a candidate for developing anti-inflammatory medications.

Antimicrobial Properties

In addition to COX-2 inhibition, this compound may exhibit antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the efficacy of this compound.

Table 2: Comparative Biological Activity

Compound NameActivity TypeIC50 (µM)
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo...COX-2 InhibitionTBD
Compound A (similar structure)Antibacterial10.5
Compound BUrease Inhibition5.0
Compound CAcetylcholinesterase Inhibition3.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name 1-Substituent 4-Substituent 6-Substituent Molecular Weight Notable Properties/Activities
Target Compound 4-Methylbenzyl Methylsulfanyl Phenyl 346.45 N/A (inferred stability from analogs)
1-Benzyl-6-(4-Cl-phenyl)-4-MeS-2-oxo-3-CN* Benzyl Methylsulfanyl 4-Chlorophenyl 366.86 Structural analog; no activity data
1-(4-Cl-benzyl)-4-MeS-2-oxo-6-phenyl-3-CN 4-Chlorobenzyl Methylsulfanyl Phenyl 366.86 Enhanced lipophilicity (Cl substituent)
1-(4-tert-Butylbenzyl)-4-MeS-2-oxo-6-phenyl-3-CN 4-tert-Butylbenzyl Methylsulfanyl Phenyl 388.53 Steric bulk may reduce receptor binding
6-(4-Br-phenyl)-4-MeS-2-oxo-3-CN derivatives Varied Methylsulfanyl 4-Bromophenyl ~320–380 High antioxidant activity (79.05%)
4-(Trifluoromethyl)-6-(4-MeO-phenyl)-2-oxo-3-CN H Trifluoromethyl 4-Methoxyphenyl 279.25 Increased metabolic stability (CF3 group)

*Abbreviations: Cl = chloro, MeS = methylsulfanyl, CN = carbonitrile, Br = bromo, MeO = methoxy.

Key Findings

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (EWGs) at position 6 (e.g., 4-bromophenyl in ) correlate with higher antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) compared to electron-donating groups (e.g., methoxyphenyl at 17.55% activity) . The target compound’s phenyl group at position 6 may result in moderate activity unless compensated by other substituents.
  • Methylsulfanyl at position 4 is conserved across analogs, likely contributing to electron effects or hydrogen bonding capacity .

Steric and Lipophilic Considerations: The 4-methylbenzyl group at position 1 balances lipophilicity and steric hindrance compared to bulkier substituents like 4-tert-butylbenzyl (), which may impede molecular interactions .

Metabolic Stability :

  • Trifluoromethyl groups (e.g., in ) improve metabolic stability due to resistance to oxidative degradation, whereas methylsulfanyl groups may undergo oxidation to sulfoxides/sulfones, altering activity .

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